[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
4-(4-Methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound featuring a benzothiazine core with methoxyphenyl and phenyl substituents
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific properties .
Biology and Medicine
Its structural features make it a candidate for developing new therapeutic agents, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments .
Future Directions
Potential future research directions could include synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore the synthesis of related compounds, by varying the substituents on the phenyl and benzothiazinone rings .
Mechanism of Action
Target of Action
The primary targets of the compound 2-benzoyl-4-(4-methoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione are currently unknown. The compound belongs to the class of 1,2,5-thiadiazoles, which are well-studied heterocycles with numerous applications in medicinal chemistry and materials science . Some examples of 1,2,5-thiadiazole-containing drugs are the antihypertensive drug Timolol and Tizanidine used in the treatment of multiple sclerosis .
Mode of Action
It is known that 3,5-diphenyl-4h-1,2,6-thiadiazin-4-one treated with meta-chloroperoxybenzoic acid undergoes an oxidative ring contraction to give 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2h)-one 1,1-dioxide . This suggests that the compound may interact with its targets through oxidative processes.
Biochemical Pathways
Some 1,2,5-thiadiazole 1,1-dioxides have been found to act as pan-kras inhibitors , indoleamine 2,3-dioxygenase inhibitors , and histamine H2-receptor antagonists . These findings suggest that the compound may affect similar pathways.
Result of Action
Given the known activities of some 1,2,5-thiadiazole 1,1-dioxides , it is possible that the compound may have similar effects, such as inhibition of Kras, indoleamine 2,3-dioxygenase, and histamine H2-receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl and phenyl groups are then introduced via electrophilic aromatic substitution reactions.
For instance, the synthesis might begin with the reaction of 4-methoxyaniline with sulfur and a suitable oxidizing agent to form the benzothiazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Similar in structure but lacks the benzothiazine core.
Benzothiazine derivatives: Share the benzothiazine core but differ in substituents, affecting their reactivity and applications.
Phenylmethanone derivatives: Similar in having the phenylmethanone group but differ in other structural aspects
Uniqueness
What sets 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone apart is its combination of the benzothiazine core with methoxyphenyl and phenyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-27-18-13-11-17(12-14-18)23-15-21(22(24)16-7-3-2-4-8-16)28(25,26)20-10-6-5-9-19(20)23/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUNSXWRMKJQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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